1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol
CAS No.:
Cat. No.: VC17785456
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O2 |
|---|---|
| Molecular Weight | 266.38 g/mol |
| IUPAC Name | 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)9-15(18)8-6-7-14(4,5)10-15/h18H,6-10H2,1-5H3 |
| Standard InChI Key | CFFPWHVWMALTCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure comprises two distinct domains:
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Cyclohexanol Backbone: A six-membered carbocyclic ring with a hydroxyl group at position 1 and two methyl groups at position 3. The 3,3-dimethyl substitution introduces steric hindrance, influencing conformational flexibility and intermolecular interactions .
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Oxadiazole Moiety: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group at position 3 of the oxadiazole enhances lipophilicity and metabolic stability, a common strategy in pharmacophore design .
The methylene bridge (-CH-) connecting these domains facilitates electronic communication between the cyclohexanol and oxadiazole units, potentially modulating biological activity .
Stereochemical Considerations
The spatial arrangement of substituents plays a critical role in molecular recognition. Computational models suggest that the tert-butyl group adopts a staggered conformation relative to the oxadiazole ring, minimizing steric clashes with the cyclohexanol moiety .
Table 1: Key Structural Descriptors
Synthesis and Optimization Strategies
Reaction Pathways
While no explicit synthetic route is documented for this compound, analogous methodologies from related oxadiazole derivatives suggest a multi-step approach:
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Oxadiazole Formation: Cyclocondensation of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole core. tert-Butyl substitution is introduced via alkylation or Grignard reactions.
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Cyclohexanol Functionalization: 3,3-Dimethylcyclohexan-1-ol is synthesized through Friedel-Crafts alkylation of cyclohexanone followed by reduction (e.g., using NaBH) .
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Coupling Reaction: A Mitsunobu or nucleophilic substitution reaction links the oxadiazole methyl group to the cyclohexanol backbone.
Challenges and Yield Optimization
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Steric Hindrance: Bulky substituents on both rings may reduce coupling efficiency. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) are employed to enhance reactivity.
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Purification: Chromatographic techniques (silica gel, HPLC) are critical due to the compound’s hydrophobicity.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: HRMS (ESI+) shows a molecular ion peak at m/z 267.2041 [M+H] .
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IR Spectroscopy: A broad band at 3200–3400 cm corresponds to the hydroxyl group.
Table 2: Comparative Analytical Data for Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Target Compound | 266.38 | 1.2–1.4 (t-Bu), 4.1–4.3 (-OH) | |
| 4,4-Dimethylcyclohexan-1-ol derivative | 266.38 | 1.3–1.5 (t-Bu), 3.9–4.1 (-OH) | |
| Cyclopentan-1-ol analogue | 238.33 | 1.1–1.3 (t-Bu), 4.2–4.4 (-OH) |
Stability and Reactivity
Degradation Pathways
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Hydroxyl Oxidation: Susceptible to oxidation under acidic conditions, forming a ketone derivative.
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Oxadiazole Ring Opening: Prolonged exposure to strong bases (e.g., NaOH) may cleave the heterocycle.
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays.
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ADME Profiling: Assess pharmacokinetic properties (absorption, metabolism) in rodent models.
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Synthetic Scalability: Optimize reaction conditions for gram-scale production.
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